Butropium Bromide is a synthetic quaternary ammonium compound classified as an anticholinergic agent. [, , , , ] These agents work by blocking the action of acetylcholine, a neurotransmitter, in the central and peripheral nervous systems. In scientific research, Butropium Bromide serves as a valuable tool to investigate the physiological and pharmacological effects of cholinergic blockade.
Butropium Bromide exerts its effects by competitively binding to muscarinic receptors, particularly M1 and M3 subtypes, located on smooth muscle cells. [, ] This binding inhibits acetylcholine from attaching to these receptors, thus preventing the activation of intracellular signaling pathways responsible for smooth muscle contraction. Consequently, Butropium Bromide induces relaxation of smooth muscle tissue in various organs, including the gastrointestinal tract, respiratory system, and urinary bladder.
Butropium Bromide has been investigated for its effects on gastric motility. Studies have demonstrated that it can delay gastric emptying, potentially through its inhibitory action on gastric peristalsis. [, ]
Due to its ability to reduce salivary and gastric secretions and inhibit smooth muscle contractions, Butropium Bromide has been explored as a premedication agent for endoscopic examinations of the upper gastrointestinal tract. [, , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2